molecular formula C16H14Cl5N3O B15006807 4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide

Cat. No.: B15006807
M. Wt: 441.6 g/mol
InChI Key: SEARITQUTYEEES-UHFFFAOYSA-N
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Description

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple chlorine atoms and a butylamino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors such as 2,5-dichlorobenzonitrile and butylamine.

    Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated pyridine derivative with 2,5-dichloroaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing chlorine atoms.

    Oxidation Products: Compounds with higher oxidation states.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: A simpler pyridine derivative with similar chlorine substitution.

    4-Aminopyridine: Contains an amino group attached to the pyridine ring.

    Trichloropyridine Derivatives: Compounds with multiple chlorine atoms on the pyridine ring.

Uniqueness

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide is unique due to the combination of its butylamino group and multiple chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14Cl5N3O

Molecular Weight

441.6 g/mol

IUPAC Name

4-(butylamino)-2,5,6-trichloro-N-(2,5-dichlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H14Cl5N3O/c1-2-3-6-22-13-11(14(20)24-15(21)12(13)19)16(25)23-10-7-8(17)4-5-9(10)18/h4-5,7H,2-3,6H2,1H3,(H,22,24)(H,23,25)

InChI Key

SEARITQUTYEEES-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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